

Technical Guide: PV8 (Hydrochloride)

Mechanism of Action

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Compound of Interest

Compound Name: PV8 (hydrochloride)

CAS No.: 13415-55-9

Cat. No.: B591273

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Executive Summary

PV8 (also known as

-PHPP or

-pyrrolidinoheptiophenone) is a synthetic cathinone derivative belonging to the pyrrolidine subclass.^{[1][2][3]} It acts as a potent, selective monoamine transporter blocker, exhibiting high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible activity at the serotonin transporter (SERT).^{[4][5][6]}

This guide details the structural pharmacology, molecular mechanism, metabolic fate, and experimental characterization of PV8 hydrochloride. It is designed for researchers investigating the structure-activity relationships (SAR) of "second-generation" designer stimulants.

Chemical Identity & Structural Pharmacology^[7]

PV8 is the higher homolog of

-PVP and

-PHP. Its defining structural feature is the extension of the

-carbon alkyl chain to a heptyl group (7-carbon chain length relative to the ketone backbone, or a pentyl side-chain attached to the

-carbon).

Chemical Specifications

- IUPAC Name: 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride[1]
- Common Names: PV8,

-PHPP, alpha-pyrrolidinoheptiophenone[1][2]
- Molecular Formula:[ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted">](#)

[7]
- Structural Class: Pyrrolidinophenone (Substituted Cathinone)

Structure-Activity Relationship (SAR)

The potency of pyrrolidine cathinones is strictly governed by the length of the aliphatic side chain and the steric bulk of the nitrogen-containing ring.

- Lipophilicity & Affinity: Extending the side chain from propyl (-PVP) to pentyl (PV8) increases lipophilicity (). In vitro data suggests that binding affinity () at hDAT increases with chain length up to the heptyl backbone (PV8), reaching nanomolar potency.
- Steric Tolerance: While affinity remains high, the increased bulk of the heptyl chain may alter the kinetics of transporter occlusion or blood-brain barrier (BBB) penetration rates, potentially

explaining why in vivo potency (locomotor stimulation) does not always linearly correlate with the increased in vitro affinity compared to

-PVP.

Pharmacodynamics: Mechanism of Action

PV8 functions as a non-competitive reuptake inhibitor (blocker) rather than a substrate-type releaser.

Transporter Interaction Profile

PV8 binds to the orthosteric site of monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft.

Target	Interaction Type	Affinity ()	Functional Potency ()
hDAT	Inhibitor (Blocker)	~14.8 nM	~10–50 nM
hNET	Inhibitor (Blocker)	~30–50 nM	~40–100 nM
hSERT	Inactive/Low	>10,000 nM	>10,000 nM

Note: Values are synthesized from comparative studies of pyrrolidine cathinones (e.g., Marusich et al., 2014; Kolanos et al., 2015).

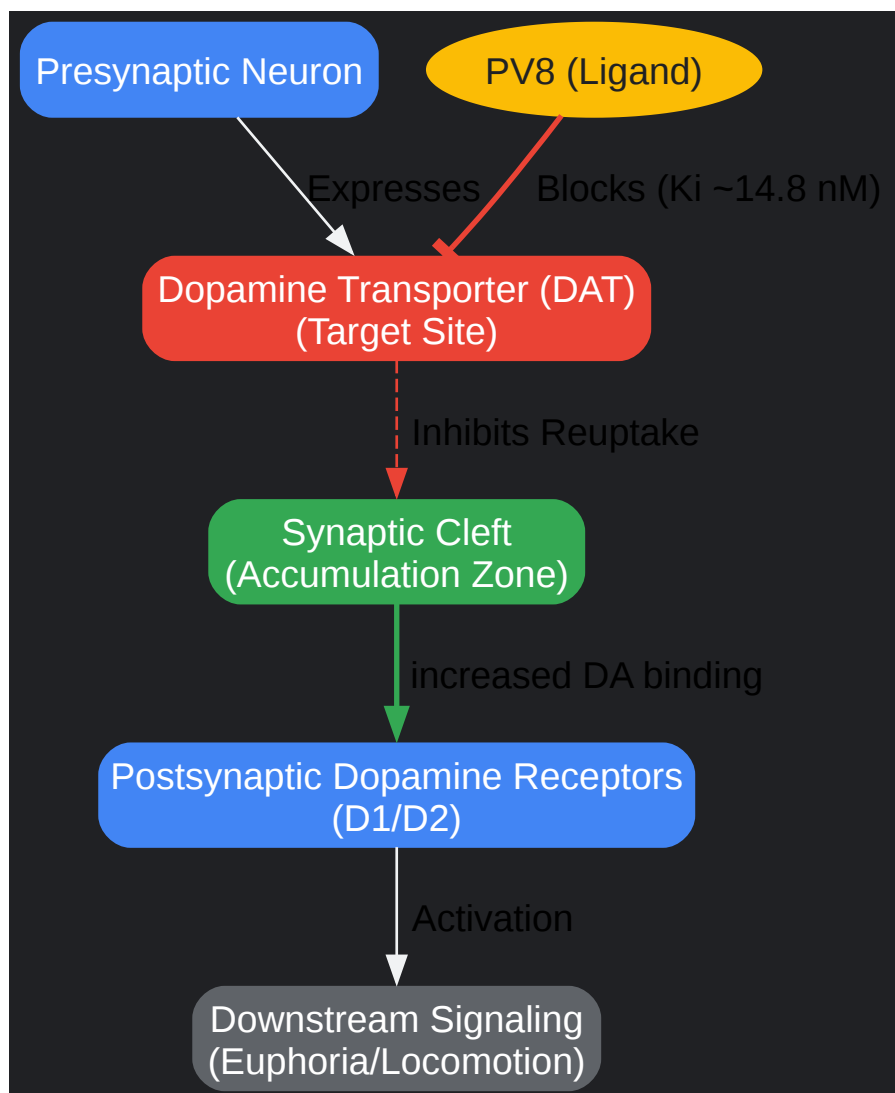
The DAT/SERT Ratio

PV8 exhibits an extremely high DAT/SERT selectivity ratio (>100).

- Implication: This profile drives potent psychostimulant effects (euphoria, locomotor activation) with high abuse potential, similar to MDPV and Methamphetamine, but with a lower risk of serotonin-syndrome-like toxicity compared to non-selective releasers (e.g., Mephedrone).

Visualization: Synaptic Mechanism

The following diagram illustrates the blockade mechanism at the dopaminergic synapse.



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Caption: PV8 binds with high affinity to DAT, blocking dopamine reuptake and causing supraphysiological accumulation in the synaptic cleft.

Pharmacokinetics & Metabolism[10][11]

Understanding the metabolic stability of PV8 is critical for forensic toxicology and interpreting duration of action.

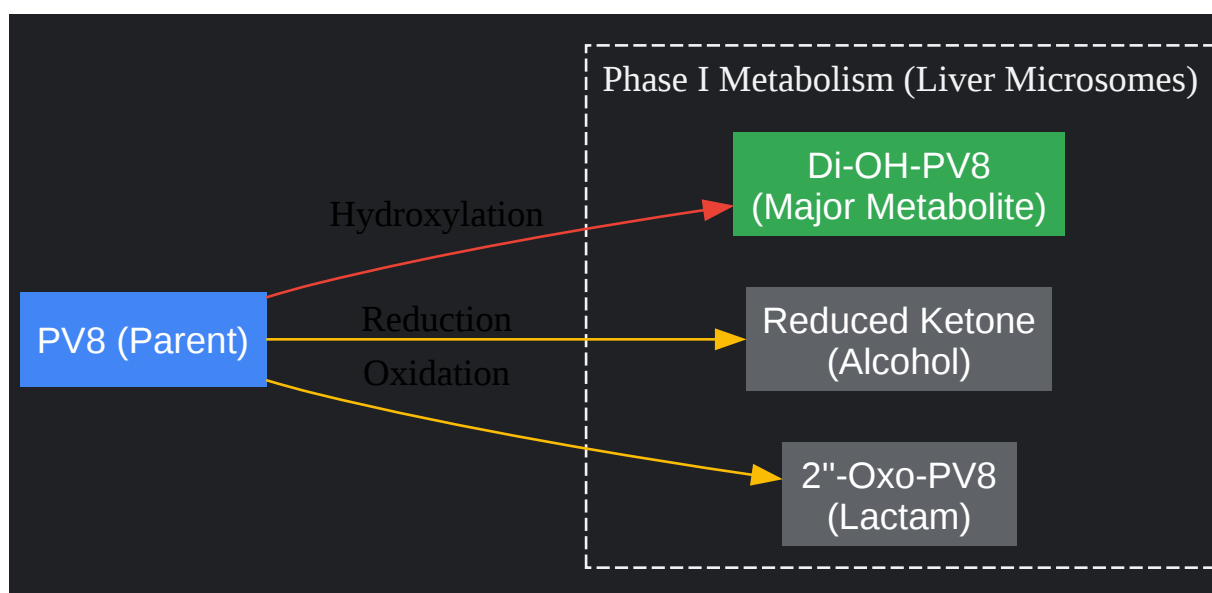
Metabolic Stability

PV8 has a relatively short half-life in human liver microsomes (min), classifying it as an intermediate clearance drug.[8][9]

Major Metabolic Pathways

Unlike simple amphetamines, the pyrrolidine ring and long alkyl chain offer multiple sites for enzymatic attack (Cytochrome P450 isozymes).

- Di-hydroxylation: The most abundant pathway in vitro. Occurs on the alkyl chain and/or pyrrolidine ring.
- Ketone Reduction: Reduction of the -ketone to an alcohol.
- -Lactam Formation: Oxidation of the pyrrolidine ring to a lactam (2"-oxo-PV8).
- Aliphatic Hydroxylation: Mono-hydroxylation of the heptyl side chain.



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Caption: Major metabolic pathways of PV8 identified in human hepatocytes (Swortwood et al., 2016).

Experimental Protocol: Transporter Uptake Inhibition Assay

To validate the mechanism of action, the following protocol measures the potency () of PV8 in inhibiting monoamine uptake. This protocol uses HEK293 cells, which provide a cleaner background than synaptosomes for specific transporter kinetics.

Reagents & Systems

- Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.[\[10\]](#)[\[11\]](#)
- Radioligand:
 - Dopamine (for DAT),
 - Norepinephrine (for NET),
 - Serotonin (for SERT).
- Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Control: Cocaine (non-selective inhibitor) or specific inhibitors (GBR12909 for DAT).

Step-by-Step Methodology

- Cell Preparation:
 - Seed HEK293 cells in 96-well plates coated with poly-D-lysine.
 - Grow to 80-90% confluence.
- Pre-Incubation:
 - Wash cells
with warm KRH buffer.
 - Add
of PV8 hydrochloride solution (dissolved in DMSO/Buffer, final DMSO <0.1%).

- Prepare a concentration range:

to

(logarithmic steps).
- Incubate for 10 minutes at room temperature (

) to allow equilibrium binding.
- Uptake Initiation:
 - Add

of radioligand solution (Final concentration: ~20 nM

).
 - Incubate for 5-8 minutes. Crucial: Do not exceed 10 minutes to ensure uptake remains in the linear phase.
- Termination:
 - Rapidly aspirate the supernatant.
 - Wash

with ice-cold KRH buffer (stops transporter activity immediately).
- Lysis & Detection:
 - Lyse cells with 1% SDS or 0.1 N NaOH.
 - Transfer lysate to scintillation vials with cocktail fluid.
 - Quantify Radioactivity (CPM) via liquid scintillation counting.
- Data Analysis:
 - Normalize CPM to "No Drug" control (100%) and "Non-Specific Binding" (0%).

- Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

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